molecular formula C14H23NO B6790041 N-spiro[4.5]decan-10-ylcyclopropanecarboxamide

N-spiro[4.5]decan-10-ylcyclopropanecarboxamide

Cat. No.: B6790041
M. Wt: 221.34 g/mol
InChI Key: FBFJZQXVKONLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-spiro[4.5]decan-10-ylcyclopropanecarboxamide is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a decane ring system, with an amide functional group attached. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-spiro[4.5]decan-10-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-13(11-6-7-11)15-12-5-1-2-8-14(12)9-3-4-10-14/h11-12H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJZQXVKONLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(C1)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[4One common method involves the stereoselective synthesis of spirocyclic intermediates from sugar-derived spirocyclopropane carboxylic acids . The reaction conditions often include the use of specific catalysts and reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of N-spiro[4.5]decan-10-ylcyclopropanecarboxamide may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The process is optimized for cost-effectiveness and environmental sustainability, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-spiro[4.5]decan-10-ylcyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.

Scientific Research Applications

N-spiro[4.5]decan-10-ylcyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-spiro[4.5]decan-10-ylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and preventing the hydroxylation of target proteins . This inhibition can lead to the stabilization of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-spiro[4.5]decan-10-ylcyclopropanecarboxamide include other spirocyclic amides and spiro[4.5]decanone derivatives . These compounds share the spirocyclic core structure but differ in their functional groups and specific chemical properties.

Uniqueness

This compound is unique due to its specific combination of a spirocyclic core with a cyclopropane ring and an amide group. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.